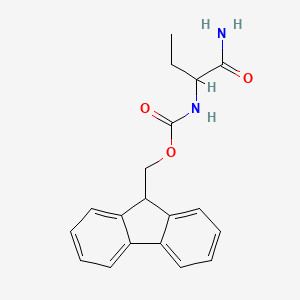![molecular formula C12H10N2O5 B13126466 [2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate CAS No. 189573-63-5](/img/structure/B13126466.png)
[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form complexes with various metal ions, making them valuable in coordination chemistry. This compound, in particular, is used as a ligand in coordination chemistry and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the catalytic coupling of 2,2’-bipyridine derivatives using nickel(II) chloride hexahydrate (NiCl2·6H2O) as a catalyst . The reaction is carried out without external ligands, and the product is obtained in high yield.
Industrial Production Methods
Industrial production methods for [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while reduction reactions may yield reduced bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine ring act as donor atoms, coordinating with metal ions to form chelate complexes. These complexes can participate in various chemical reactions, including redox reactions, which are important in catalysis and electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms complexes with metal ions but lacks the carboxylic acid groups.
4,4’-Bipyridine: Another isomer of bipyridine with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A similar compound with a different ring structure but similar coordination properties.
Uniqueness
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and increase its solubility in water. This makes it particularly useful in aqueous coordination chemistry and biological applications .
Eigenschaften
CAS-Nummer |
189573-63-5 |
|---|---|
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H8N2O4.H2O/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10;/h1-6H,(H,15,16)(H,17,18);1H2 |
InChI-Schlüssel |
PVIIUWUGTFUQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)

![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)



![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)





